molecular formula C14H15N3O3S B2723148 2-(2-acetamidothiazol-4-yl)-N-(2-methoxyphenyl)acetamide CAS No. 335222-99-6

2-(2-acetamidothiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2723148
CAS RN: 335222-99-6
M. Wt: 305.35
InChI Key: UKMDVGJEPRZKRA-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly known as AMTAA and is a thiazole derivative. AMTAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Evaluation as β3-Adrenergic Receptor Agonists

Research aimed at treating obesity and non-insulin-dependent diabetes mellitus (type 2) has explored the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides, revealing compounds with potent agonistic activity against human β3-adrenergic receptors. These compounds, such as N-phenyl-(2-phenylaminothiazol-4-yl)acetamide and N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide, have demonstrated significant hypoglycemic activity in rodent models of diabetes, highlighting their potential therapeutic applications (Maruyama et al., 2012).

Antagonistic Activity Against Adenosine A3 Receptors

4-(4-Methoxyphenyl)-2-aminothiazole derivatives have been synthesized and evaluated for their selective antagonistic properties towards human adenosine A3 receptors. These compounds, particularly N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, displayed high binding affinity and selectivity, with potential implications for modulating cAMP biosynthesis in adenosine A3 receptor signal transduction pathways (Jung et al., 2004).

Enzyme Inhibitory Activities of Triazole Analogues

Triazole derivatives, synthesized through both conventional and microwave-assisted methods, have been evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound, in particular, demonstrated notable activity across all tested enzymes, with SAR studies and molecular docking aiding in understanding the compounds' modes of binding and enzyme inhibition mechanisms (Virk et al., 2018).

Antibacterial Activity of Zinc Complexes

Zinc complexes formed with Schiff bases derived from 2-acetamidobenzaldehyde have been investigated for their antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies provide insights into the potential use of these complexes in antibacterial applications, with an emphasis on understanding the role of different anions in modulating antibacterial activity (Chohan et al., 2003).

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(18)15-14-16-10(8-21-14)7-13(19)17-11-5-3-4-6-12(11)20-2/h3-6,8H,7H2,1-2H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMDVGJEPRZKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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